4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine
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Overview
Description
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is a complex organic compound that features a pyrrole ring, a pyridine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole and pyridine rings followed by the introduction of the morpholine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It may have therapeutic potential, and studies are conducted to explore its efficacy and safety.
Industry: This compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(azepano)methanone: Contains an azepane ring instead of a morpholine ring.
Uniqueness
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(17-7-9-19-10-8-17)13-11-12(3-4-15-13)16-5-1-2-6-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDAZGWAKJDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CC(=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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